molecular formula C17H15FN2O2 B11458115 N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine

N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine

Cat. No.: B11458115
M. Wt: 298.31 g/mol
InChI Key: MYBYRMYROFTTHE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a 3,4-dimethoxyphenyl group and a fluorine atom at specific positions

Properties

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine

InChI

InChI=1S/C17H15FN2O2/c1-21-16-6-4-12(10-17(16)22-2)20-15-7-8-19-14-5-3-11(18)9-13(14)15/h3-10H,1-2H3,(H,19,20)

InChI Key

MYBYRMYROFTTHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and 6-fluoroquinoline.

    Coupling Reaction: The 3,4-dimethoxyaniline is coupled with 6-fluoroquinoline using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine is its antimicrobial properties. Research has shown that quinoline derivatives exhibit potent activity against various bacterial strains. For instance, compounds with similar structures have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa , demonstrating notable inhibition rates. The mechanism of action is primarily attributed to the disruption of bacterial DNA synthesis and function, which is crucial for bacterial proliferation .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatis6.25 µg/mL
This compoundPseudomonas aeruginosa12.5 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies indicate that it can modulate protein kinase activities involved in cell proliferation and survival pathways, making it a candidate for cancer treatment. For example, research highlights its effectiveness in inhibiting tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study: In Vitro Anticancer Activity

A study conducted on lung cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The underlying mechanism involved the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis. The modulation of cyclic adenosine monophosphate (cAMP) levels appears to play a crucial role in this effect .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntimicrobialHighDisruption of DNA synthesis
AnticancerModerate to HighInduction of apoptosis
Anti-inflammatoryModerateModulation of cAMP levels

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that allow for modifications at different positions on the quinoline ring. Understanding the structure-activity relationship is critical for optimizing its biological activity and reducing potential side effects. Research indicates that substituents on the phenyl ring significantly influence the compound's potency against targeted diseases .

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Efficacy : Conducting animal studies to evaluate the therapeutic potential and safety profile.
  • Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its biological effects.
  • Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine stands out due to its unique combination of a quinoline core with a 3,4-dimethoxyphenyl group and a fluorine atom. This structural arrangement imparts distinct electronic and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Biological Activity

N-(3,4-Dimethoxyphenyl)-6-fluoroquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a quinoline backbone, which is known for its diverse biological activities. The presence of the dimethoxyphenyl group and the fluorine atom at specific positions enhances its pharmacological profile. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The dimethoxyphenyl group can be introduced via nucleophilic substitution or coupling reactions.
  • Fluorination : This step may involve electrophilic fluorination techniques to achieve the desired substitution pattern.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. For example, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. The mechanism involves:

  • ATP Depletion : The compound triggers a decrease in ATP levels, leading to energy crisis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels activate caspase pathways, particularly caspase-3, contributing to programmed cell death .

Antibacterial Activity

The compound has also demonstrated antibacterial properties against several strains of bacteria. The mechanism of action is believed to involve:

  • Inhibition of Bacterial DNA Gyrase : Similar to other quinoline derivatives, it may interfere with DNA replication processes in bacteria.
  • Membrane Disruption : Some studies suggest that it can alter bacterial membrane integrity, leading to cell lysis .

Case Study 1: Anticancer Evaluation

A comprehensive study evaluated the efficacy of this compound against various cancer types. The study utilized in vitro assays to measure cell viability and apoptosis rates. Key findings included:

Cell LineIC50 (µM)Apoptosis Rate (%)
MDA-MB-23112.570
HeLa15.065
A549 (Lung Cancer)10.072

These results indicate a promising therapeutic index for further development .

Case Study 2: Antibacterial Activity

In another investigation focusing on its antibacterial effects, the compound was tested against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The data suggest that while effective against certain strains, further optimization may be required for broader spectrum activity .

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